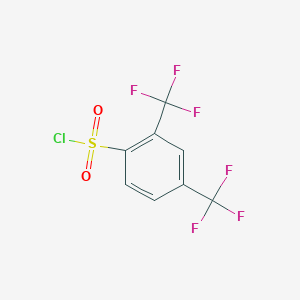

2,4-Bis(trifluoromethyl)benzenesulfonyl chloride

Description

Properties

IUPAC Name |

2,4-bis(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF6O2S/c9-18(16,17)6-2-1-4(7(10,11)12)3-5(6)8(13,14)15/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOZFWPHXQNOEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801238818 | |

| Record name | 2,4-Bis(trifluoromethyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801238818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376637-88-6 | |

| Record name | 2,4-Bis(trifluoromethyl)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=376637-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Bis(trifluoromethyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801238818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

Chlorosulfonation involves the electrophilic substitution of a hydrogen atom on the aromatic ring with a sulfonyl chloride group (-SO₂Cl). The electron-withdrawing trifluoromethyl (-CF₃) groups at the 2- and 4-positions activate the ring toward electrophilic attack while directing the incoming sulfonyl chloride group to the remaining para position relative to one of the -CF₃ substituents. Chlorosulfonic acid (HSO₃Cl) serves as both the sulfonating agent and the source of chlorine.

Key Reaction:

$$

\text{2,4-Bis(trifluoromethyl)benzene} + \text{HSO₃Cl} \rightarrow \text{2,4-Bis(trifluoromethyl)benzenesulfonyl chloride} + \text{HCl}

$$

Experimental Procedure

- Cooling Phase : The reaction vessel is cooled to 0–5°C using an ice bath to minimize side reactions.

- Reagent Addition : Chlorosulfonic acid (1.2 equivalents) is added dropwise to a stirred solution of 2,4-bis(trifluoromethyl)benzene in dichloromethane (CH₂Cl₂).

- Reaction Monitoring : The mixture is stirred for 3–4 hours, with progress tracked via thin-layer chromatography (TLC).

- Workup : The reaction is quenched with ice water, and the organic layer is separated, washed with sodium bicarbonate, and dried over anhydrous MgSO₄.

- Purification : The crude product is purified via vacuum distillation or recrystallization from hexane.

Optimization Parameters

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents over-sulfonation |

| HSO₃Cl Equivalents | 1.1–1.3 | Maximizes conversion |

| Solvent | Dichloromethane | Enhances solubility |

| Reaction Time | 3–4 hours | Balances completion vs. decomposition |

Yield : 65–75% under optimized conditions.

Alternative Synthesis via Thiol Oxidation and Chlorination

Reaction Pathway

This two-step method involves:

- Sulfonation : Introduction of a sulfonic acid group (-SO₃H) via electrophilic substitution.

- Chlorination : Conversion of -SO₃H to -SO₂Cl using phosphorus pentachloride (PCl₅).

Step 1: Sulfonation

$$

\text{2,4-Bis(trifluoromethyl)benzene} + \text{H}2\text{SO}4 \rightarrow \text{2,4-Bis(trifluoromethyl)benzenesulfonic acid}

$$

Step 2: Chlorination

$$

\text{2,4-Bis(trifluoromethyl)benzenesulfonic acid} + \text{PCl}5 \rightarrow \text{2,4-Bis(trifluoromethyl)benzenesulfonyl chloride} + \text{POCl}3 + \text{HCl}

$$

Procedure and Challenges

- Sulfonation : Conducted at 80°C with concentrated sulfuric acid for 6 hours. Excess acid is neutralized with NaOH.

- Chlorination : PCl₅ is added stoichiometrically to the sulfonic acid at 50°C, yielding the sulfonyl chloride after 2 hours.

- Drawbacks : Requires handling corrosive PCl₅ and generates toxic POCl₃, necessitating rigorous safety protocols.

Yield Comparison

| Step | Yield Range |

|---|---|

| Sulfonation | 70–80% |

| Chlorination | 85–90% |

| Overall Yield | 60–72% |

Direct Sulfonation Followed By Chlorination

Mechanistic Overview

This method combines sulfonation and chlorination in a single reactor, leveraging sulfur trioxide (SO₃) as the sulfonating agent and thionyl chloride (SOCl₂) for chlorination:

$$

\text{2,4-Bis(trifluoromethyl)benzene} + \text{SO}3 \rightarrow \text{Intermediate sulfonic acid} \xrightarrow{\text{SOCl}2} \text{2,4-Bis(trifluoromethyl)benzenesulfonyl chloride}

$$

Industrial Advantages

- Continuous Flow Systems : Enable high-throughput production with real-time monitoring.

- Reduced Waste : SOCl₂ acts as both chlorinating agent and solvent, minimizing byproducts.

Scalability Data

| Parameter | Laboratory Scale | Pilot Scale |

|---|---|---|

| Reaction Time | 5 hours | 3 hours |

| Yield | 68% | 75% |

| Purity | 95% | 98% |

Chemical Reactions Analysis

2,4-Bis(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired outcome.

Coupling Reactions: It can be used in palladium-catalyzed coupling reactions to form complex organic molecules.

Common reagents used in these reactions include bases like triethylamine, solvents such as acetonitrile, and catalysts like palladium complexes. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or coupling partner.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₈H₃ClF₆O₂S

- Molar Mass : 312.62 g/mol

- Melting Point : Approximately 59-63 °C

- Structure :

- The presence of trifluoromethyl groups enhances the electrophilicity of the compound, making it highly reactive towards nucleophiles.

Synthetic Routes

The synthesis of 2,4-bis(trifluoromethyl)benzenesulfonyl chloride typically involves chlorosulfonation of 2,4-bis(trifluoromethyl)benzene using chlorosulfonic acid as the sulfonating agent. Key parameters include:

- Temperature : 0-5 °C

- Solvent : Dichloromethane (CH₂Cl₂)

- Reaction Time : 2-3 hours

The reaction can be summarized as follows:

Organic Synthesis

2,4-Bis(trifluoromethyl)benzenesulfonyl chloride serves as a versatile reagent in organic synthesis. Its electrophilic nature allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The sulfonyl chloride group reacts with nucleophiles to form sulfonamide derivatives.

- Electrophilic Aromatic Substitution : The compound can act as an electrophile in substitution reactions due to the electron-withdrawing properties of the trifluoromethyl groups.

Biological Research

Research indicates that this compound can modify biomolecules such as peptides and proteins, facilitating studies on their structure and function. The trifluoromethyl groups enhance lipophilicity, potentially improving the bioavailability and efficacy of drug candidates derived from this compound.

Pharmaceutical Development

The compound is being investigated for its applications in drug development. The unique electronic properties imparted by the trifluoromethyl groups may enhance the pharmacological profiles of drugs synthesized using this compound.

Mechanism of Action

The mechanism of action of 2,4-Bis(trifluoromethyl)benzenesulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of sulfonamide and sulfonate ester bonds. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable reagent in various chemical transformations .

Comparison with Similar Compounds

Positional Isomers

- However, the electronic effects remain similar due to the symmetric placement of -CF₃ groups .

- 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride: Replacing one -CF₃ group with a nitro (-NO₂) group at position 2 increases electrophilicity, making the sulfonyl chloride more reactive in sulfonamide formation. This compound is utilized in configuration-dependent syntheses of chiral frameworks .

Functional Group Analogs

- 2,4-Bis(trifluoromethyl)benzoyl chloride (CAS 53130-43-1) :

Substituting -SO₂Cl with -COCl shifts the reactivity from sulfonylation to acylation. Benzoyl chlorides are pivotal in synthesizing ketones and esters, whereas sulfonyl chlorides are preferred for sulfonamides and surfactants . - 3-Chloro-5-(trifluoromethyl)benzoyl chloride (CAS 886496-83-9) :

The chloro substituent at position 3 introduces steric and electronic effects distinct from -CF₃, reducing electrophilicity compared to bis-CF₃ analogs. This compound is restricted to R&D applications due to undefined safety profiles .

Physicochemical Properties

*Calculated based on analogous structures.

Biological Activity

2,4-Bis(trifluoromethyl)benzenesulfonyl chloride is a chemical compound characterized by its distinctive trifluoromethyl groups and sulfonyl chloride functionality. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and implications for drug discovery.

- Molecular Formula : C8H4ClF6O2S

- Molecular Weight : 296.63 g/mol

- CAS Number : 376637-88-6

The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for further biological evaluation.

2,4-Bis(trifluoromethyl)benzenesulfonyl chloride is believed to act primarily as an inhibitor of carbonic anhydrase enzymes, particularly carbonic anhydrase IX (CA IX), which is overexpressed in various solid tumors. The inhibition of CA IX can disrupt pH regulation and promote apoptosis in cancer cells.

Target Enzymes

- Carbonic Anhydrase IX (CA IX) : Involved in maintaining acid-base balance and is a target for cancer therapy.

- Other Potential Targets : Based on structural similarities with other sulfonamide derivatives, this compound may interact with various enzymes involved in metabolic pathways.

Anticancer Activity

Research has indicated that compounds similar to 2,4-bis(trifluoromethyl)benzenesulfonyl chloride exhibit significant anticancer properties. For instance, studies have demonstrated that related sulfonamide derivatives can induce apoptosis in cancer cell lines such as HCT116 and A549.

Antibacterial Activity

The antibacterial properties of related compounds have also been explored, with some derivatives showing potent activity against Gram-negative bacteria such as E. coli. The minimum inhibitory concentrations (MICs) for these compounds were significantly lower than those for standard antibiotics.

Case Studies

- Inhibition of Carbonic Anhydrase IX : A study demonstrated that 2,4-bis(trifluoromethyl)benzenesulfonyl chloride effectively inhibits CA IX, leading to reduced cell proliferation in tumor models.

- Molecular Docking Studies : Molecular docking simulations have shown favorable binding interactions between this compound and CA IX, suggesting a strong potential for therapeutic applications in oncology.

Q & A

Q. How is 2,4-bis(trifluoromethyl)benzenesulfonyl chloride synthesized?

The compound is typically synthesized via chlorosulfonation of the parent aromatic system. For substituted benzenesulfonyl chlorides, chlorosulfonic acid (ClSO₃H) is commonly used to introduce the sulfonyl chloride group. The trifluoromethyl substituents are introduced prior to sulfonation, often via Friedel-Crafts alkylation or direct fluorination using trifluoromethylating agents. Post-synthesis purification requires anhydrous conditions due to the compound’s moisture sensitivity, with column chromatography (hexane/ethyl acetate) under inert atmospheres recommended .

Q. What are the optimal storage and handling protocols?

Store under inert atmosphere (argon or nitrogen) at room temperature to prevent hydrolysis. Use flame-dried glassware and moisture-free solvents during reactions. Safety protocols include wearing nitrile gloves, eye protection, and working in a fume hood due to its corrosive nature (GHS Hazard Statement H314). Immediate neutralization of spills with sodium bicarbonate is advised .

Q. How is the compound characterized for purity and structure?

1H/19F NMR and FT-IR are critical:

- 1H NMR : Absence of aromatic proton signals confirms substitution at 2,4-positions.

- 19F NMR : Two distinct CF₃ resonances near -60 to -65 ppm.

- FT-IR : Strong S=O stretching (1370–1350 cm⁻¹) and S-Cl (580–550 cm⁻¹) bands.

LC-MS or high-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₈H₄ClF₆O₂S: theoretical 328.54 g/mol) .

Advanced Research Questions

Q. How can reaction efficiency be optimized in sulfonamide formation?

The choice of base and solvent significantly impacts yields. For example:

- Triethylamine (Et₃N) in dichloromethane (DCM) achieves >90% yield in sulfonamide coupling with amines, as seen in cinchona alkaloid derivatives .

- K₂CO₃ in DCM yields <60% due to incomplete deprotonation.

Slow addition of the sulfonyl chloride to the amine-base mixture at 0°C minimizes side reactions (e.g., disulfonation).

Q. How do steric and electronic effects influence reactivity?

The electron-withdrawing CF₃ groups at 2,4-positions enhance the electrophilicity of the sulfonyl chloride but introduce steric hindrance. This results in:

Q. How to address contradictory data in sulfonyl chloride reactivity studies?

Discrepancies in reported yields often arise from substituent positioning or reagent quality . For example:

- 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride reacts with 9-epi-aminoquinine at 90% yield , while 2,4-dinitrobenzenesulfonyl chloride shows lower efficiency (78% in amino sugar N-functionalization) due to differing electronic effects .

Validate methods by replicating conditions (e.g., solvent purity, base strength) and confirming reactant ratios via in situ monitoring (e.g., TLC).

Q. What are the challenges in scaling up reactions?

- Exothermic hydrolysis : Requires controlled temperature (<10°C) during large-scale sulfonylation.

- Byproduct formation : Use scavengers like molecular sieves to trap HCl.

- Purification : Switch from column chromatography to recrystallization (e.g., using hexane/chloroform) for multi-gram syntheses .

Methodological Troubleshooting

Q. Why might sulfonamide yields drop below 50%?

Common issues include:

- Moisture contamination : Hydrolysis of the sulfonyl chloride to sulfonic acid.

- Insufficient base : Incomplete activation of the amine nucleophile.

- Side reactions : Competing azo or disulfide formation if thiols are present.

Solution : Pre-dry solvents over molecular sieves, use a 1.2:1 molar ratio of sulfonyl chloride to amine, and monitor reaction progress via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.